(3S)-3-Amino-3-(4-iodophenyl)propanamide
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Overview
Description
(3S)-3-Amino-3-(4-iodophenyl)propanamide is an organic compound that features an amino group, an iodophenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-iodophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and (S)-3-chloropropanoic acid.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(4-iodophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Reagents such as sodium azide or potassium cyanide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving iodine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-iodophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom could play a role in these interactions due to its size and electronic properties.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-bromophenyl)propanamide: Similar structure but with a bromine atom instead of iodine.
(3S)-3-Amino-3-(4-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of iodine.
(3S)-3-Amino-3-(4-fluorophenyl)propanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (3S)-3-Amino-3-(4-iodophenyl)propanamide can impart unique properties such as increased molecular weight and specific electronic effects, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H11IN2O |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C9H11IN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 |
InChI Key |
INQXIWCOIGUSPJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)N)N)I |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)I |
Origin of Product |
United States |
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